

What is the origin of 11-O-Methylpseurotin A?

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

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An In-depth Technical Guide on the Origin of **11-O-Methylpseurotin A**

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin family of natural products.[1][2] These compounds are noted for their complex heterospirocyclic γ -lactam core structure and diverse, potent biological activities.[2][3] The parent compound, pseurotin A, has been shown to inhibit chitin synthase and induce nerve-cell proliferation.[2] **11-O-Methylpseurotin A**, as a derivative, is of significant interest to researchers in natural product chemistry, microbiology, and drug development for its potential biological profile.[3][4] This guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and the experimental protocols used for its isolation.

Natural Sources of 11-O-Methylpseurotin A

11-O-Methylpseurotin A is a secondary metabolite produced by specific fungal species.[1] To date, it has been primarily isolated from two genera: *Aspergillus* and *Sporothrix*.

- *Aspergillus*: A marine-derived strain of *Aspergillus fumigatus* has been identified as a key producer.[1][3] *A. fumigatus* is a ubiquitous fungus known for its prolific production of a wide array of bioactive secondary metabolites.[1][5]
- *Sporothrix*: The compound was also originally isolated from a species of *Sporothrix*. [1][6][7]

Furthermore, the biosynthesis of **11-O-Methylpseurotin A** can be influenced by microbial interactions. Its production has been observed to be induced during the co-cultivation of certain

fungal isolates with bacteria.[1]

Data Presentation: Producing Organisms and Co-isolated Analogs

Quantitative yield data for **11-O-Methylpseurotin A** from fungal fermentations are not extensively reported in the available literature, as production is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1] However, its isolation alongside other pseurotins highlights its role as a naturally occurring derivative within the broader pseurotin biosynthetic pathway.[1]

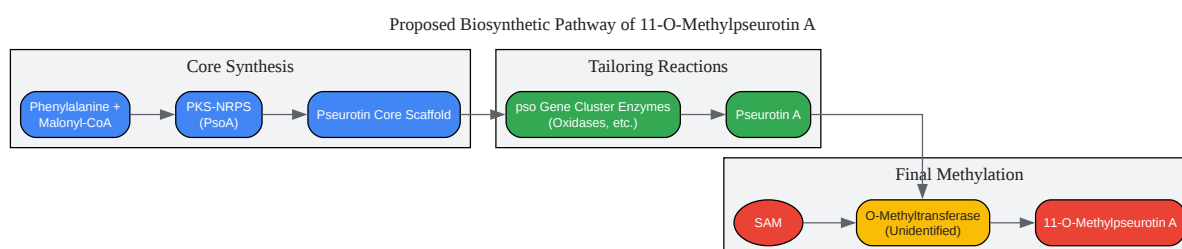
Compound	Producing Organism	Reported Co-isolated Pseurotins	Reference
11-O-Methylpseurotin A	Aspergillus fumigatus (marine-derived)	Pseurotin A	[1][3]
11-O-Methylpseurotin A	Sporothrix sp.	Not Specified	[1]
11-O-Methylpseurotin A	Fungal isolate MR2012 (in co-culture)	Pseurotin G, Terezine D	[1]

Biosynthesis Pathway

11-O-Methylpseurotin A belongs to the pseurotin family, which is biosynthesized through a complex pathway involving a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[1][4] The biosynthesis of its direct precursor, pseurotin A, has been extensively studied in *Aspergillus fumigatus*. [3][8]

The pathway is initiated by the hybrid PKS-NRPS enzyme, PsoA, which assembles the core scaffold of the molecule from precursors like phenylalanine.[5][8] This core structure then undergoes a series of modifications by tailoring enzymes encoded by the *pso* gene cluster.[3][8] These modifications include oxidations and rearrangements that generate the diverse array of pseurotin derivatives.[1][8]

The formation of **11-O-Methylpseurotin A** is a late-stage modification of pseurotin A.[1] This final step involves the enzymatic O-methylation of the hydroxyl group at the C-11 position. The reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While this is a common terminal modification in natural product biosynthesis, the specific O-methyltransferase responsible for this conversion has not yet been definitively identified.[1][3]



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Proposed biosynthetic pathway of **11-O-Methylpseurotin A**.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of **11-O-Methylpseurotin A** from a fungal culture, based on established methodologies for pseurotins and other fungal metabolites.[1][9]

Step 1: Inoculation and Fermentation

A pure culture of the producing fungal strain (e.g., *Aspergillus fumigatus*) is used to inoculate a suitable liquid fermentation medium.[1] A typical medium consists of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated for a specific period (e.g., several days to weeks) under controlled conditions (temperature, agitation, pH) to allow for fungal growth and production of secondary metabolites.

Step 2: Harvest and Extraction

After the fermentation period, the fungal mycelium is separated from the culture broth by filtration or centrifugation. The target compound can be found in either the mycelium or the broth, or both. Both are typically extracted to maximize yield. The culture filtrate (broth) is extracted with a water-immiscible organic solvent, such as ethyl acetate. The mycelium is dried, ground, and extracted with a polar organic solvent like methanol or acetone.

Step 3: Concentration

The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator. This process yields a crude extract containing a mixture of metabolites.

Step 4: Chromatographic Purification

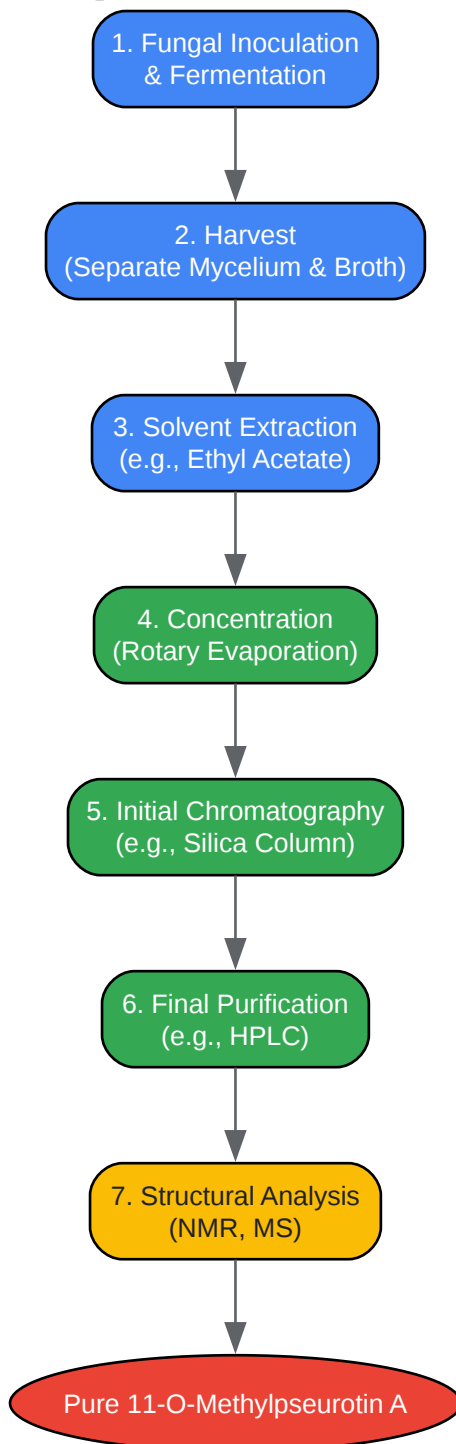
The crude extract is subjected to a series of chromatographic techniques to isolate **11-O-Methylpseurotin A** from other compounds.

- Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
- Fine Purification: Fractions containing the target compound, identified by techniques like thin-layer chromatography (TLC), are further purified. High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), is a common method for final purification to yield the pure compound.

Step 5: Structure Elucidation

The identity and purity of the isolated **11-O-Methylpseurotin A** are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Generalized Experimental Workflow for Isolation



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Experimental workflow for the isolation of **11-O-methylpseudoecotin A**.

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